molecular formula C9H12N2O B6259006 2-(1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 208576-44-7

2-(1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B6259006
CAS No.: 208576-44-7
M. Wt: 164.2
InChI Key:
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Description

2-(1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of cyclohexanone with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-1-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a pyrazole moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

208576-44-7

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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